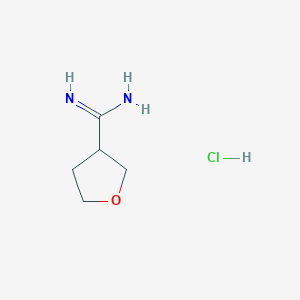

2,2-Dimethyl-3-(oxolan-2-yl)propanal

Vue d'ensemble

Description

2,2-Dimethyl-3-(oxolan-2-yl)propanal (DMO) is an organic compound belonging to the class of oxolane derivatives. It is a colorless liquid with a sweet, fruity odor and a boiling point of 135-137°C. It is a highly versatile compound with a wide range of applications in both laboratory and industrial settings. DMO is used in the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent, surfactant, and intermediate in the production of polymers, dyes, and resins.

Applications De Recherche Scientifique

Food Flavoring and Fragrance

Branched aldehydes play a significant role in food flavoring, contributing to the aroma and taste of many food products. These compounds, derived from amino acids, undergo metabolic conversions influenced by microbial activity and food composition, impacting the flavor profile of fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Alternative Fuels

Dimethyl ethers, including compounds similar to "2,2-Dimethyl-3-(oxolan-2-yl)propanal," are explored as alternative fuels for compression ignition engines, showcasing properties conducive to environmental conservation and energy security. Their use is associated with lower emissions of NOx, HC, CO, and particularly PM, due to their favorable combustion characteristics (Park & Lee, 2014).

Polymer Synthesis

The catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from compounds including dimethyl ethers highlights a process aimed at producing oxygenated fuels with reduced hazardous emissions. Research focuses on developing efficient catalysts and processes to simplify production and achieve selective synthesis of specific chain lengths (Baranowski, Bahmanpour, & Kröcher, 2017).

Therapeutic Applications

Dimethyl sulfoxide (DMSO) and similar dimethyl compounds are recognized for their therapeutic and pharmaceutical properties, including anti-inflammatory, analgesic, and membrane penetration enhancement capabilities. These properties suggest potential applications in treating a range of diseases, including eye pathologies (Hoang et al., 2021).

Propriétés

IUPAC Name |

2,2-dimethyl-3-(oxolan-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,7-10)6-8-4-3-5-11-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOPTUALWBUQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(oxolan-2-yl)propanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)

![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)

![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)

![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)

![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)

![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)

![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)

![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)